3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide
Description
3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is a fluorinated pyridine derivative characterized by a carboxamide group at the 4-position of the pyridine ring and a fluorine atom at the 3-position. The N-substituent is a prop-2-en-1-yl (allyl) group, which confers unique steric and electronic properties. The allyl substituent may enhance metabolic stability compared to bulkier aryl groups, as smaller alkyl chains typically reduce steric hindrance in biological interactions .
Properties
IUPAC Name |
3-fluoro-N-prop-2-enylpyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-4-12-9(13)7-3-5-11-6-8(7)10/h2-3,5-6H,1,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUOYTCLXXKBAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(C=NC=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylation of 3-Fluoropyridine
The foundational step in synthesizing the target compound involves introducing a carboxylic acid group at the 4-position of 3-fluoropyridine. As detailed in patent CN101863829A, this is achieved via deprotonation with a strong base (e.g., n-butyllithium) followed by carboxylation with carbon dioxide. For example:
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Deprotonation : 3-Fluoropyridine is treated with n-butyllithium at -70°C in anhydrous tetrahydrofuran (THF), generating a lithiated intermediate.
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Carboxylation : Introduction of CO₂ at low temperatures yields 3-fluoro-4-pyridinecarboxylic acid (90% yield, 98% purity).
This method avoids hazardous nitration reactions and improves safety compared to earlier approaches.
Esterification and Amidation
The carboxylic acid is subsequently converted to an active ester or acid chloride for amidation:
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Esterification : Reacting 3-fluoro-4-pyridinecarboxylic acid with methanol in the presence of thionyl chloride produces methyl 3-fluoro-4-pyridinecarboxylate.
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Amidation : Treatment with allylamine (prop-2-en-1-amine) under basic conditions (e.g., K₂CO₃) yields the target carboxamide. Alternatively, the acid chloride intermediate (generated using oxalyl chloride) reacts directly with allylamine in dichloromethane.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
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Base Selection : Potassium carbonate (K₂CO₃) outperforms sodium acetate (NaOAc) in deprotonating allylamine during amidation, minimizing byproducts.
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Coupling Agents : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxysuccinimide (NHS) improves amide bond formation yields (75–85%).
Comparative Analysis of Synthetic Methods
Scalability and Industrial Feasibility
The acid chloride route is favored for large-scale synthesis due to shorter reaction times and higher yields. However, the direct carboxylation method’s safety profile makes it suitable for pilot-scale production. Patent US20220119345A1 highlights the importance of oxidizing agents like TPAP/NMO in related syntheses, though their applicability here requires further validation .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions at the fluorine or other positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Chemistry
3-Fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide serves as a building block for synthesizing more complex fluorinated compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable in organic synthesis.
| Reaction Type | Example Products | Key Reagents |
|---|---|---|
| Oxidation | N-Oxide derivatives | Hydrogen peroxide |
| Reduction | Amine derivatives | Lithium aluminum hydride |
| Substitution | Modified pyridine derivatives | Amines, thiols |
Biology
Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that its fluorine atom enhances binding affinity to specific biological targets, which can lead to increased efficacy in therapeutic applications.
Case Study: Anticancer Activity
In a recent study, 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide was tested against various cancer cell lines. The results demonstrated significant cytotoxic effects, suggesting its potential as a lead compound for developing new anticancer agents.
Medicine
The compound is being explored as a potential drug candidate due to its unique chemical properties. Its mechanism of action involves interaction with specific enzymes and receptors, which may be relevant in treating conditions such as:
- Diabetic Retinopathy : Research indicates that the compound may inhibit plasma kallikrein, making it a candidate for treating eye diseases related to diabetes .
- Neurodegenerative Diseases : The compound's ability to cross the blood-brain barrier could make it useful in treating disorders like Alzheimer's disease .
Industrial Applications
In industry, 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is utilized in the development of new materials with enhanced properties. Its fluorinated structure contributes to improved stability and performance in various applications.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets, leading to its biological effects .
Comparison with Similar Compounds
Key Observations:
Hydrogen-Bonding Capacity: Unlike the hydroxyl-containing analog (C₁₃H₁₁FN₂O₂), the allyl-substituted compound lacks hydrogen-bond donors, which may reduce affinity for polar targets .
Molecular Weight : The allyl derivative (MW ~196) is significantly lighter than ZINC78114635 (MW 396.40), suggesting better bioavailability and membrane permeability .
Computational and Experimental Insights
Docking and Binding Affinity
- ZINC78114635 : Exhibited a docking score of −10.349 in a riboflavin synthase inhibition study, attributed to its extended aromatic system and multiple hydrogen-bonding sites .
- 3-Fluoro-N-(2-hydroxy-6-methylphenyl)pyridine-4-carboxamide : Demonstrated stable crystallographic packing due to intermolecular hydrogen bonds involving the hydroxyl group .
Solubility and Stability
- Piperidine-substituted analogs (e.g., C₁₁H₁₇N₃O) show enhanced water solubility due to the basic nitrogen in the piperidine ring, whereas the allyl derivative may require formulation optimization for aqueous delivery .
Biological Activity
3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Profile
Chemical Structure : The compound features a pyridine ring with a fluorine substituent and an amide functional group, which are critical for its biological activity.
The biological activity of 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide is attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity and selectivity, which may contribute to its antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains, showing potential as a lead compound in the development of new antibiotics.
Anticancer Properties
The compound has also been explored for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of cancer cell lines, making it a candidate for further development as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells by targeting specific signaling pathways.
Case Studies
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Anticancer Activity Evaluation
- A study evaluated the effects of 3-fluoro-N-(prop-2-en-1-yl)pyridine-4-carboxamide on HepG2 liver cancer cells, noting significant inhibition of cell proliferation with an IC50 value indicative of potent activity.
- The compound's effects were compared to established chemotherapeutics, demonstrating comparable efficacy in certain contexts.
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Antimicrobial Testing
- In vitro assays against common pathogens revealed that the compound had a minimum inhibitory concentration (MIC) that positions it as a promising candidate for further development in antimicrobial therapies.
Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Significant inhibition of HepG2 cells; IC50 values comparable to doxorubicin | |
| Antimicrobial Activity | Effective against various bacterial strains; MIC values suggest strong potential | |
| Mechanism Insights | Enhanced binding affinity due to fluorine; interaction with key enzymes/receptors |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
